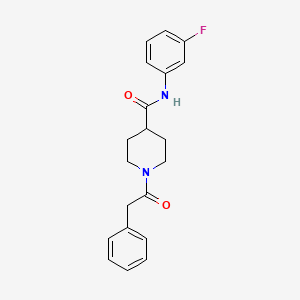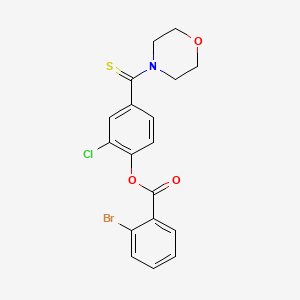
(1,3-dimethyl-1H-indol-2-yl)(phenyl)methanone
Overview
Description
(1,3-dimethyl-1H-indol-2-yl)(phenyl)methanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
The synthesis of (1,3-dimethyl-1H-indol-2-yl)(phenyl)methanone typically involves the reaction of 1,3-dimethylindole with benzoyl chloride under Friedel-Crafts acylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and carried out in an anhydrous solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(1,3-dimethyl-1H-indol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
(1,3-dimethyl-1H-indol-2-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives, including this compound, are investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Research focuses on its potential anticancer, antiviral, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-indol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can inhibit or activate enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like:
(1H-indol-3-yl)(phenyl)methanone: Lacks the dimethyl substitution, which may affect its biological activity and reactivity.
(1-methyl-1H-indol-2-yl)(phenyl)methanone: Contains a single methyl group, potentially altering its pharmacological properties.
(1,3-dimethyl-1H-indol-2-yl)(4-methylphenyl)methanone: The additional methyl group on the phenyl ring can influence its chemical behavior and biological interactions.
The uniqueness of (1,3-dimethyl-1H-indol-2-yl)(phenyl)methanone lies in its specific substitution pattern, which can enhance its stability, reactivity, and potential biological activities compared to other indole derivatives.
Properties
IUPAC Name |
(1,3-dimethylindol-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-14-10-6-7-11-15(14)18(2)16(12)17(19)13-8-4-3-5-9-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOBIAXHSODUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3705115.png)
![2-{[(2-Methoxy-5-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B3705122.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-](/img/structure/B3705125.png)
![N~1~-cyclopropyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3705133.png)
![N-cyclopentyl-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3705141.png)
![N-isobutyl-4-[(phenylacetyl)amino]benzamide](/img/structure/B3705148.png)


![1,3-dimethyl-5-[[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3705165.png)
![methyl 4-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B3705185.png)
![[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-nitrobenzoate](/img/structure/B3705188.png)
![(6Z)-6-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3705189.png)
![(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B3705204.png)
![5-{5-methoxy-2-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3705218.png)
